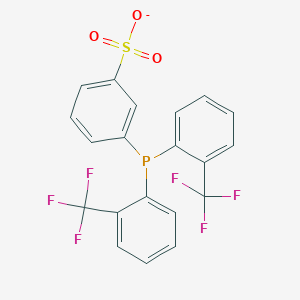
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentenone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and a suitable pentenone precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
化学反応の分析
Types of Reactions
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which (Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent candidate for drug development. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: can be compared with other similar compounds, such as:
(Z)-4-((4-Chlorophenyl)amino)pent-3-en-2-one: Similar structure but with a chlorine atom instead of fluorine.
(Z)-4-((4-Bromophenyl)amino)pent-3-en-2-one: Contains a bromine atom, leading to different reactivity and properties.
(Z)-4-((4-Methylphenyl)amino)pent-3-en-2-one: The presence of a methyl group instead of a halogen affects its chemical behavior.
The uniqueness of This compound
特性
分子式 |
C11H12FNO |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
(Z)-4-(4-fluoroanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H12FNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-7,13H,1-2H3/b8-7- |
InChIキー |
SOYBMAFPVUEANU-FPLPWBNLSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/NC1=CC=C(C=C1)F |
正規SMILES |
CC(=CC(=O)C)NC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)



![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)

![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)

![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)


